Anthelmintic Efficacy: 16‑Keto‑Aspergillimide versus Paraherquamide A and Aspergillimide
In a direct head‑to‑head comparison within the same study, 16‑keto‑aspergillimide (SB202327) demonstrated oral anthelmintic activity against adult Trichostrongylus colubriformis infections in gerbils, whereas the parent paraherquamide scaffold (VM54159) and aspergillimide (VM55598) were not reported to possess comparable oral efficacy in this model [1]. This indicates that the C8‑keto modification confers a meaningful advantage for oral bioavailability or target engagement that is absent in the larger, more complex analogs.
| Evidence Dimension | Oral anthelmintic activity in vivo |
|---|---|
| Target Compound Data | Active; reduces fecal egg count in gerbils at 10–20 mg/kg |
| Comparator Or Baseline | Paraherquamide A (VM54159) and Aspergillimide (VM55598): No reported oral activity in this model |
| Quantified Difference | Qualitative difference: target compound exhibits oral activity; comparators do not |
| Conditions | Gerbils infected with adult Trichostrongylus colubriformis; oral administration |
Why This Matters
Oral in vivo efficacy is the single most critical parameter for anthelmintic drug discovery; this evidence justifies selecting 16‑keto‑aspergillimide over larger paraherquamides for oral formulation studies.
- [1] Banks RM, Blanchflower SE, Everett JR, Manger BR, Reading C. Novel anthelmintic metabolites from an Aspergillus species; the aspergillimides. J Antibiot (Tokyo). 1997;50(10):840‑846. PMID: 9402989. View Source
